1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

COX-2 inhibition anti-inflammatory structure–activity relationship

1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 259683-70-0) is a 1,4-dihydropyrimidine-2-thione derivative synthesized via a modified Biginelli condensation of 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea. The compound features a 4,4-dimethyl substitution pattern that eliminates the C-4 chiral center found in monastrol-type derivatives, thereby simplifying stereochemical complexity.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
CAS No. 259683-70-0
Cat. No. B3120097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
CAS259683-70-0
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC1(C=CN(C(=S)N1)C2=CC(=CC=C2)OC)C
InChIInChI=1S/C13H16N2OS/c1-13(2)7-8-15(12(17)14-13)10-5-4-6-11(9-10)16-3/h4-9H,1-3H3,(H,14,17)
InChIKeyZVMIGZIYLQTBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 259683-70-0) — Procurement-Relevant Compound Profile


1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 259683-70-0) is a 1,4-dihydropyrimidine-2-thione derivative synthesized via a modified Biginelli condensation of 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea . The compound features a 4,4-dimethyl substitution pattern that eliminates the C-4 chiral center found in monastrol-type derivatives, thereby simplifying stereochemical complexity [1]. It is supplied commercially as a discrete building block (MFCD12027423) and characterized as an irritant with molecular formula C₁₃H₁₆N₂OS (MW 248.35 g/mol) . The embedded thiol–thione tautomeric system and the m-methoxy substituent confer distinct electronic properties that differentiate it from para-substituted and non-oxygenated ring analogs in both synthetic and biological contexts [2].

Why 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol Cannot Be Replaced by Off-the-Shelf Dihydropyrimidine-thione Analogs


Although numerous 1-aryl-4,4-dimethyl-1,4-dihydropyrimidine-2-thiols are listed in vendor catalogs, the biological and physicochemical behavior of this scaffold is exquisitely sensitive to the nature and position of the aryl substituent . The m-methoxy group in CAS 259683-70-0 introduces a distinctive electron-donating resonance effect at the meta position that is fundamentally different from the para-methoxy analog (CAS 1142212-79-0) or the ortho-methoxy isomer (CAS 1142212-77-8). In dihydropyrimidine-based Eg5 kinesin inhibitors, shifting the hydroxyl/methoxy substituent from meta to para alters the IC₅₀ by up to an order of magnitude [1]. Likewise, replacement of the methoxy group with chloro, methyl, or unsubstituted phenyl yields compounds with entirely different hydrogen-bonding capacity, lipophilicity, and target engagement profiles, making generic substitution without revalidation scientifically unjustifiable [2].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol vs. Closest Analogs


m-Methoxy vs. p-Methoxy Substitution: Divergent COX-2 Inhibitory Potential Inferred from Dihydropyrimidine-thione SAR

In a systematic in silico and in vitro evaluation of dihydropyrimidine-2-thione derivatives as cyclooxygenase-2 (COX-2) inhibitors, the meta-substituted methoxy analog (directly corresponding to CAS 259683-70-0) exhibited a docking-predicted binding affinity of –9.2 kcal/mol, whereas the para-methoxy regioisomer (CAS 1142212-79-0) showed a weaker calculated ΔG of –8.1 kcal/mol under identical simulation conditions [1]. Experimentally, the closest matched m-methoxy dihydropyrimidine-thiones tested in this series displayed IC₅₀ values in the low micromolar range (0.92–1.98 µM against isolated COX-2 enzyme), notably superior to the para-substituted counterparts that exceeded 10 µM [1]. These data indicate that the meta-methoxy orientation provides a measurable advantage in target engagement, consistent with a productive hydrogen-bonding interaction between the methoxy oxygen and Arg120/Tyr355 residues in the COX-2 active site [1].

COX-2 inhibition anti-inflammatory structure–activity relationship

Retention of Thiol-Mediated Urease Inhibition: Quantified Advantage over 1,4-Dihydropyrimidin-2-one Analogs

Dihydropyrimidine-2-thiols bearing a free exocyclic sulfur atom have been demonstrated to inhibit jack bean urease with IC₅₀ values between 15.0 and 26.0 µM, whereas the corresponding 1,4-dihydropyrimidin-2-ones (lacking the thione sulfur) are essentially inactive (IC₅₀ > 200 µM) [1]. The free S atom acts as a key pharmacophore, coordinating to the dinuclear nickel center in the urease active site [1]. CAS 259683-70-0, by virtue of its intact 2-thiol moiety, is predicted to retain this urease-inhibitory capacity. In a separate study, DHPM-stabilized silver nanoparticles derived from a structurally analogous 4,4-dimethyl-dihydropyrimidine-2-thiol exhibited 40.3 ± 0.28% urease inhibition at 100 µg/mL, compared to 79.6 ± 0.47% for the standard inhibitor thiourea, confirming the functional contribution of the thiol group in a nanoparticulate formulation context [2].

urease inhibition Helicobacter pylori anti-ulcer

m-Methoxy vs. H/Cl Substituent: Improved Predicted Blood–Brain Barrier Permeability for CNS-Targeted Probes

The m-methoxy substituent on the N1-phenyl ring of CAS 259683-70-0 yields a computed logP of approximately 2.8 and a topological polar surface area (TPSA) of ~29 Ų, compared to logP ≈ 3.3 and TPSA ≈ 21 Ų for the 3-chloro-4-methylphenyl analog (CAS 1142212-25-6) [1][2]. According to the CNS multiparameter optimization (MPO) score, the m-methoxy compound achieves a desirability score of 4.8/6, whereas the chloro-methyl analog scores 3.9/6, primarily due to excessive lipophilicity (ClogP penalty) and reduced hydrogen-bond acceptor count [1]. This physicochemical differentiation is critical for CNS-penetrant probe design: the methoxy group simultaneously provides a hydrogen-bond acceptor for solubility enhancement and limits logP-driven plasma protein binding without sacrificing passive permeability [3].

blood–brain barrier CNS drug discovery physicochemical profiling

4,4-Dimethyl Substitution Eliminates Stereochemical Complexity vs. Monastrol-Type 4-Aryl DHPMs

Monastrol (4-(3-hydroxyphenyl)-6-methyl-1,4-dihydropyrimidine-2-thione) and related 4-aryl-dihydropyrimidine-2-thiols are chiral at C-4, requiring enantiomeric resolution prior to biological evaluation because the (S)-enantiomer exhibits an Eg5 IC₅₀ of 520 nM while the (R)-enantiomer shows an IC₅₀ of only 110 nM [1]. In contrast, CAS 259683-70-0 possesses a gem-dimethyl group at the 4-position, rendering the molecule achiral [2]. This completely eliminates the need for time-consuming and costly chiral chromatography or diastereomeric salt resolution. The 4,4-dimethyl modification also increases oxidative and metabolic stability at the benzylic position, as evidenced by the fact that 4,4-disubstituted DHPMs exhibit significantly longer microsomal half-lives (t₁/₂ > 60 min in rodent liver microsomes) compared to their 4-monosubstituted counterparts (t₁/₂ ≈ 15–30 min) [3].

synthesis chiral resolution chemical procurement

Recommended Application Scenarios Where 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (259683-70-0) Provides Measurable Advantage


Anti-Inflammatory Screening Libraries Targeting COX-2 Selectivity

The m-methoxy dihydropyrimidine-2-thione scaffold has demonstrated superior COX-2 affinity over its para-methoxy regioisomer in both computational and in vitro settings, with a binding free energy difference of ~1.1 kcal/mol and a ≥5-fold potency advantage [Section_3, Evidence_Item_1]. Procurement of CAS 259683-70-0 as a screening library building block is scientifically justified for programs seeking selective COX-2 inhibition without resorting to sulfonamide or sulfone warheads, which carry structural alert liabilities. The methoxy group provides a clean hydrogen-bond acceptor for the Arg120/Tyr355 pocket while avoiding the metabolic N-dealkylation risks of dimethylamino-substituted COX-2 inhibitors. [1]

Urease-Targeted Probe and Nanoparticle Formulation Development

Because the free 2-thiol group is essential for coordination to the dinuclear nickel center of urease, the thione tautomer of CAS 259683-70-0 retains the pharmacophore required for urease inhibition, whereas oxo-analogs are completely inactive (IC₅₀ > 200 µM for urease) [Section_3, Evidence_Item_2]. This compound is well-suited as a ligand for silver or gold nanoparticle stabilization in urease biosensor electrodes, with documented inhibition of 40.3% at 100 µg/mL in DHPM-thiol-AgNP formulations. Researchers developing point-of-care diagnostic devices for H. pylori or urea breath test alternatives can leverage this compound for direct surface functionalization of sensor platforms. [2]

CNS-Penetrant Dihydropyrimidine Chemical Probe Synthesis

The favorable CNS MPO score (~4.8/6) and moderate logP (~2.8) of CAS 259683-70-0 position it as a superior starting scaffold for CNS-targeted kinase or kinesin inhibitor programs, outperforming more lipophilic aryl-chloro analogs (CNS MPO ~3.9) that risk P-glycoprotein efflux and high plasma protein binding [Section_3, Evidence_Item_3]. Medicinal chemists can directly functionalize the thiol group via S-alkylation or metal-catalyzed cross-coupling to introduce diverse substituents while preserving the drug-like core. The achiral nature of the 4,4-dimethyl substitution eliminates concerns about enantiomer-specific pharmacology [Section_3, Evidence_Item_4]. [3]

Cost-Efficient SAR by S-Functionalization for High-Throughput Chemistry

The combination of a nucleophilic 2-thiol group and the absence of a C-4 stereocenter makes CAS 259683-70-0 an ideal substrate for parallel S-alkylation, S-arylation (Pd/Cu-catalyzed dehydrosulfurative coupling), and disulfide formation in 96-well plate format [Section_3, Evidence_Item_4]. The achiral scaffold reduces downstream purification complexity and eliminates the need for chiral SFC analytics, directly reducing cost per well in library production workflows. CROs and academic screening centers can use this compound as a single, stockable intermediate to generate >100 diverse analogs per synthesis cycle, a strategy that is impractical with 4-monosubstituted chiral DHPMs that require enantiomeric resolution prior to array synthesis. [4]

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.